

Physical properties of 4-Oxo-4-phenylbutanenitrile (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxo-4-phenylbutanenitrile

Cat. No.: B1345662

[Get Quote](#)

Technical Guide: Physical Properties of 4-Oxo-4-phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-phenylbutanenitrile, also known as β -Benzoylpropionitrile, is a bifunctional molecule featuring a ketone and a nitrile group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in research and development, particularly for reaction setup, purification, and formulation. This guide provides a detailed overview of these key physical characteristics, supported by experimental protocols and a representative synthetic workflow.

Physical and Chemical Properties

4-Oxo-4-phenylbutanenitrile is a solid at room temperature.^[1] It is recognized for its utility as a building block in more complex molecular architectures.

Quantitative Data Summary

The key physical properties of **4-Oxo-4-phenylbutanenitrile** are summarized in the tables below for easy reference.

Table 1: Melting Point of **4-Oxo-4-phenylbutanenitrile**

Property	Value (°C)	Citations
Melting Point	74 - 78	[1] [2]
Melting Point	73 - 75	[3]

Table 2: Solubility Profile of **4-Oxo-4-phenylbutanenitrile**

Solvent	Predicted/Observed Solubility	Citation(s)
Methanol	Soluble	[2] [4]
Ethanol	Soluble (Predicted)	
Acetone	Soluble (Predicted)	
Dichloromethane	Soluble (Predicted)	
Dimethyl Sulfoxide (DMSO)	Soluble (Predicted)	[5]
Diethyl Ether	Slightly Soluble (Predicted)	
Water	Insoluble (Predicted)	

Note: The solubility in solvents other than methanol is predicted based on the compound's structure, which contains both polar (ketone, nitrile) and non-polar (phenyl ring) moieties, and the principle of "like dissolves like." It is expected to be soluble in polar aprotic and polar protic organic solvents and less soluble in non-polar and highly polar (aqueous) solvents.

Experimental Protocols

The following sections detail generalized but standard methodologies for determining the melting point and solubility of a solid organic compound like **4-Oxo-4-phenylbutanenitrile**.

Protocol for Melting Point Determination (Capillary Method)

This method is a widely used technique for the accurate determination of a solid's melting point range.

Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Sample of **4-Oxo-4-phenylbutanenitrile**, finely powdered
- Thermometer
- Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

- Sample Preparation: A small amount of the finely powdered **4-Oxo-4-phenylbutanenitrile** is packed into the sealed end of a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
- Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. A narrow melting range (e.g., 1-2°C) is indicative of a pure compound.

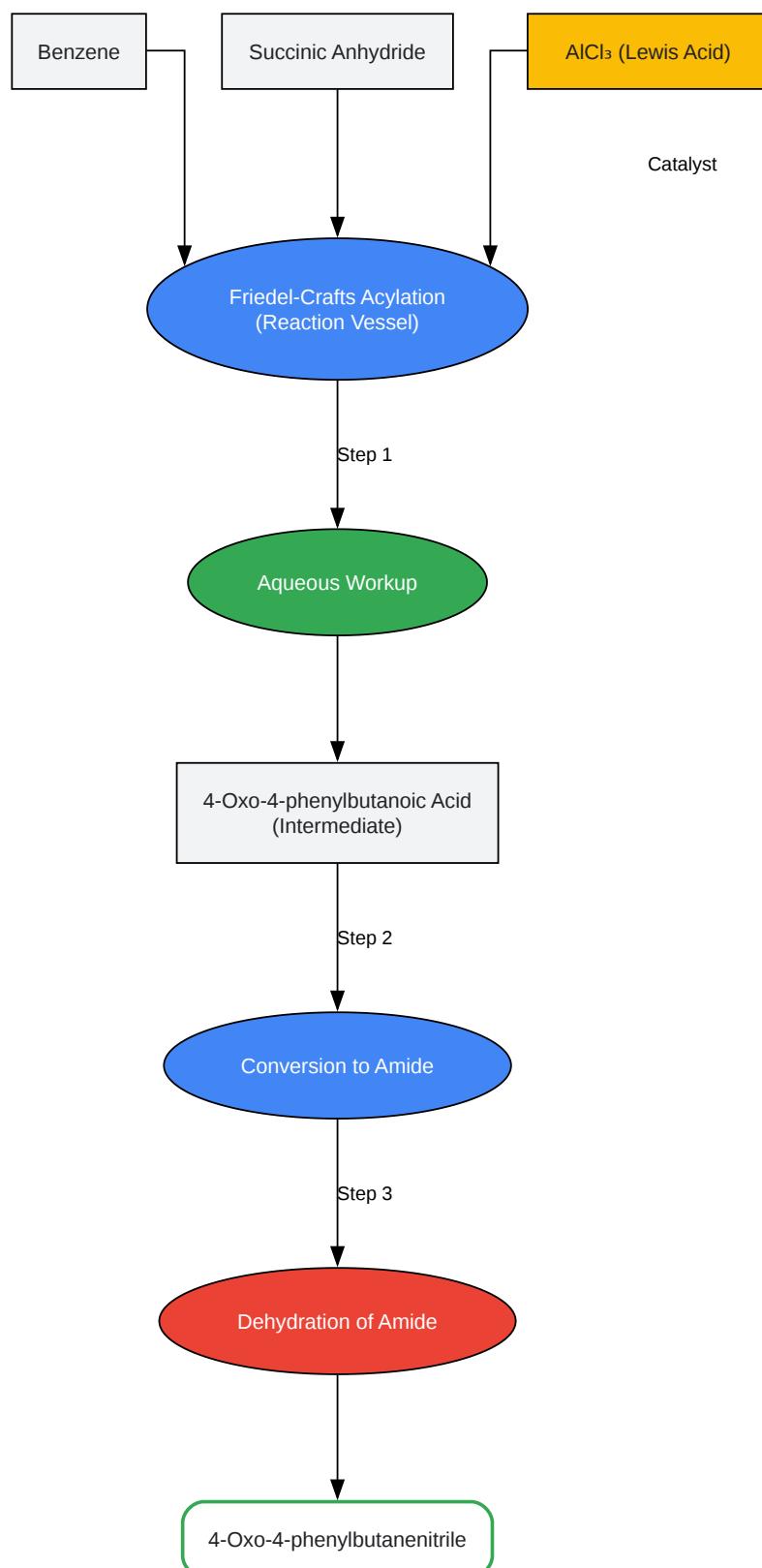
Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of a compound in various solvents.

Materials:

- Small test tubes
- Graduated pipettes or cylinders
- Spatula
- Vortex mixer (optional)
- Sample of **4-Oxo-4-phenylbutanenitrile**
- A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether)

Procedure:


- Sample Addition: Approximately 20-30 mg of **4-Oxo-4-phenylbutanenitrile** is placed into a clean, dry test tube.
- Solvent Addition: 1 mL of the selected solvent is added to the test tube.
- Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.
- Observation: The mixture is visually inspected to determine if the solid has dissolved completely.
- Classification:
 - Soluble: The solid dissolves completely, forming a clear solution.
 - Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

- Insoluble: The solid does not appear to dissolve.
- Repeat: The procedure is repeated for each solvent to be tested.

Logical Workflow: Synthesis of 4-Oxo-4-phenylbutanenitrile

A common and logical method for the synthesis of **4-Oxo-4-phenylbutanenitrile** is the Friedel-Crafts acylation of benzene. This electrophilic aromatic substitution reaction involves the acylation of benzene with an appropriate acylating agent, catalyzed by a Lewis acid.

Diagram of Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **4-Oxo-4-phenylbutanenitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxo-4-phenylbutanenitrile 97 5343-98-6 [sigmaaldrich.com]
- 2. 4-OXO-4-PHENYLBUTANENITRILE, 97 | 5343-98-6 [amp.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-OXO-4-PHENYLBUTANENITRILE, 97 CAS#: 5343-98-6 [m.chemicalbook.com]
- 5. gchemglobal.com [gchemglobal.com]
- To cite this document: BenchChem. [Physical properties of 4-Oxo-4-phenylbutanenitrile (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345662#physical-properties-of-4-oxo-4-phenylbutanenitrile-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com